molecular formula C12H10ClNO3 B1318101 Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate CAS No. 81282-12-4

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Cat. No. B1318101
CAS RN: 81282-12-4
M. Wt: 251.66 g/mol
InChI Key: CJQWCZKLLDAKCX-UHFFFAOYSA-N
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Description



  • Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 .

  • It belongs to the class of halogenated heterocycles .

  • The compound appears as a solid .

  • Its SMILES string representation is: CCOC(=O)c1cc(on1)-c2ccc(Cl)cc2.

  • The InChI key is: CJQWCZKLLDAKCX-UHFFFAOYSA-N.





  • Synthesis Analysis



    • Unfortunately, specific synthetic methods for this compound are not available in the literature I have access to. Further research would be needed to explore its synthesis pathways.





  • Molecular Structure Analysis






  • Chemical Reactions Analysis



    • Unfortunately, specific chemical reactions involving this compound are not readily available in my current data. Further investigation would be necessary.




  • Scientific Research Applications

    The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, which acts as an antibiotic, muscimol, which acts as GABAA, ibotenic acid, which acts as a neurotoxin, parecoxib, which acts as a COX2 inhibitor, and leflunomide, which acts as an immunosuppressant agent .

    Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

    In terms of the carbon-aluminum bond, it is still able to react further with several electrophiles, without the need of transmetalation providing a straightforward access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .

    Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

    In terms of the carbon-aluminum bond, it is still able to react further with several electrophiles, without the need of transmetalation providing a straightforward access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .

    Safety And Hazards



    • Signal Word : Warning.

    • Hazard Statements : H319 (Eye Irrit. 2).

    • Please exercise caution when handling this compound and follow safety guidelines.




  • Future Directions



    • Further research is needed to explore the compound’s biological activity, potential applications, and synthesis optimization.




    Remember that this analysis is based on available data, and additional research may provide more insights. If you have any specific questions or need further details, feel free to ask! 🌟


    properties

    IUPAC Name

    ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CJQWCZKLLDAKCX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H10ClNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00515967
    Record name Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00515967
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    251.66 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

    CAS RN

    81282-12-4
    Record name Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00515967
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Hydroxylamine hydrochloride (0.65 g, 9.42 mmol) was added to a suspension of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (2.0 g, 7.85 mmol) in absolute ethanol (40 mL) and the reaction was heated to reflux for 4 hours. After cooling to room temperature, the resulting white solid was filtered, washed with water and cold ethanol and dried in vacuo to obtain ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (1.19 g, 4.73 mmol).
    Quantity
    0.65 g
    Type
    reactant
    Reaction Step One
    Quantity
    2 g
    Type
    reactant
    Reaction Step One
    Quantity
    40 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    S Sheng, W Sheng, Q Hu, H Qu… - Journal of Heterocyclic …, 2014 - Wiley Online Library
    A regioselective 1,3‐dipolar cycloadditions of ionic liquid‐supported vinyl ethers , derived from ionic liquid‐supported α‐phenylselenomethyl ether, with ethyl cyanoformate N‐oxide …
    Number of citations: 6 onlinelibrary.wiley.com
    KM Dawood, H Abdel-Gawad, HA Mohamed… - Medicinal Chemistry …, 2011 - Springer
    Ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate 2 obtained by condensation of 4-chloroacetophenone with diethyl oxalate was converted to 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-…
    Number of citations: 42 link.springer.com
    XD Wang, LH Zhu, P Liu, XY Wang… - The Journal of …, 2019 - ACS Publications
    A novel copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides generated in situ from the coupling reaction of copper carbene and nitroso radical has been …
    Number of citations: 38 pubs.acs.org

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